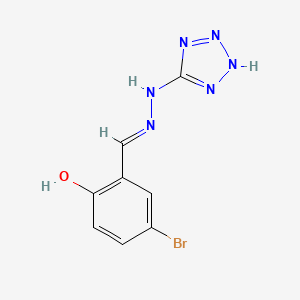
N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, commonly known as JNJ-42153605, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound is a potent antagonist of the orexin receptor 1 (OX1R) and has shown promising results in preclinical studies for the treatment of various sleep disorders, including narcolepsy and insomnia.
Mecanismo De Acción
JNJ-42153605 exerts its pharmacological effects by selectively blocking the activity of N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide. This receptor is primarily expressed in the hypothalamus and plays a crucial role in the regulation of wakefulness and sleep. By blocking the activity of N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, JNJ-42153605 promotes sleep and inhibits wakefulness.
Biochemical and Physiological Effects:
JNJ-42153605 has been shown to promote sleep and improve sleep quality in animal models of narcolepsy and insomnia. In addition, this compound has also been shown to reduce the frequency and duration of cataplexy attacks in animal models of narcolepsy. JNJ-42153605 has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of JNJ-42153605 is its selectivity for N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, which reduces the risk of off-target effects. This compound has also shown good oral bioavailability and a favorable pharmacokinetic profile in preclinical studies. However, one of the limitations of JNJ-42153605 is its relatively low potency, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several potential future directions for the research and development of JNJ-42153605. One possible direction is to explore the therapeutic potential of this compound in other sleep disorders, such as obstructive sleep apnea and restless leg syndrome. Another direction is to investigate the potential use of JNJ-42153605 as an adjunct therapy for other conditions, such as anxiety and depression. Finally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of JNJ-42153605 to improve its efficacy and safety in clinical settings.
Métodos De Síntesis
The synthesis of JNJ-42153605 involves several steps, starting from the commercially available starting materials. The first step involves the condensation of 3-methoxy-4-biphenylamine with 3-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reduced using a palladium-catalyzed hydrogenation reaction to obtain the desired product, JNJ-42153605. The overall yield of this synthesis method is approximately 25%.
Aplicaciones Científicas De Investigación
JNJ-42153605 has been extensively studied for its potential therapeutic applications in sleep disorders. Preclinical studies have shown that this compound is a potent and selective antagonist of the N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, which plays a crucial role in the regulation of wakefulness and sleep. By blocking the activity of N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, JNJ-42153605 has been shown to promote sleep and improve sleep quality in animal models of narcolepsy and insomnia.
Propiedades
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-30-24-8-2-6-21(15-24)20-9-11-23(12-10-20)27-25(29)22-7-4-14-28(18-22)17-19-5-3-13-26-16-19/h2-3,5-6,8-13,15-16,22H,4,7,14,17-18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNESRGPGIJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(3-chlorobenzyl)-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6088387.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6088388.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6088396.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6088404.png)
![N-(4-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6088408.png)

![2-(2-fluorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6088417.png)

![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)
![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)
![2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)